6-乙基鹅去氧胆酸-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

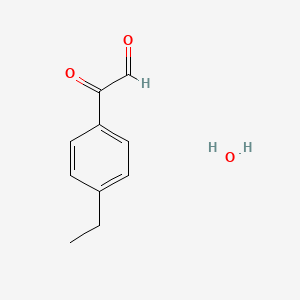

6-Ethylchenodeoxycholic-d5 Acid is an isotope labelled compound of 6-Ethylchenodeoxycholic Acid, which is used in the investigative treatment of primary biliary cholangitis. Primary biliary cholangitis is an autoimmune disease of the liver that slowly progresses to cirrhosis.

科学研究应用

TGR5 受体激动剂开发

Pellicciari 等人(2009 年)发现 6-α-乙基-23(S)-甲基胆酸 (S-EMCA,INT-777) 是一种有效且选择性的 TGR5 激动剂,对治疗糖尿病和肥胖症具有重要意义。他们强调了对鹅去氧胆酸和 6-乙基鹅去氧胆酸等胆汁酸的修饰以实现对 TGR5 的选择性,显示出有希望的体内活性 (Pellicciari 等,2009).

FXR 激动剂的合成改进

Yu 等人(2012 年)提出了一种改进的 6-α-乙基鹅去氧胆酸 (6ECDCA) 合成方法,6ECDCA 是一种活性 FXR 激动剂。该方法允许经济大规模生产,这对于开发治疗与 FXR 相关的疾病(如胆汁淤积和代谢紊乱)非常重要 (Yu 等,2012).

在肝病中的治疗应用

Neuschwander-Tetri 等人(2015 年)研究了奥贝胆酸(6-乙基鹅去氧胆酸的衍生物)在治疗非酒精性脂肪性肝炎中的疗效。他们发现它显着改善了肝脏组织学,表明其作为肝脏相关疾病治疗剂的潜力 (Neuschwander-Tetri 等,2015).

抗胆汁分泌活性

Pellicciari 等人(2002 年)发现 6-α-乙基-鹅去氧胆酸 (6-ECDCA) 不仅是一种有效的 FXR 激动剂,而且还具有抗胆汁分泌活性。这一发现对于开发治疗胆汁淤积和其他肝脏疾病的治疗方法至关重要 (Pellicciari 等,2002).

分解动力学特征

Ledeți 等人(2018 年)重点研究了 6-乙基鹅去氧胆酸 (6ECDA) 的热行为和分解动力学。了解这些特性对于含有 6ECDA 的药物化合物的稳定性和保质期非常重要 (Ledeți 等,2018).

摄取和代谢研究

Lin 和 Salem(2007 年)研究了氘代α-亚麻酸和亚油酸在大鼠中的分布和代谢。虽然不是直接针对 6-乙基鹅去氧胆酸-d5,但这项研究提供了氘代化合物在生物系统中的行为的见解,这可能与理解 this compound 在类似背景下的行为有关 (Lin & Salem,2007).

安全和危害

未来方向

生化分析

Biochemical Properties

6-Ethylchenodeoxycholic-d5 Acid plays a significant role in biochemical reactions, particularly those involving bile acid metabolism. It acts as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism . The interaction of 6-Ethylchenodeoxycholic-d5 Acid with FXR leads to the modulation of various enzymes and proteins, including cholesterol 7α-hydroxylase (CYP7A1), bile salt export pump (BSEP), and small heterodimer partner (SHP) . These interactions are crucial for maintaining bile acid homeostasis and preventing cholestasis.

Cellular Effects

6-Ethylchenodeoxycholic-d5 Acid has profound effects on various cell types and cellular processes. In hepatocytes, it influences cell signaling pathways by activating FXR, which in turn regulates the expression of genes involved in bile acid metabolism and transport . This activation leads to the suppression of CYP7A1 and the induction of BSEP and SHP, resulting in reduced bile acid synthesis and increased bile acid excretion . Additionally, 6-Ethylchenodeoxycholic-d5 Acid has been shown to modulate gene expression and cellular metabolism, thereby protecting cells from bile acid-induced toxicity .

Molecular Mechanism

The molecular mechanism of 6-Ethylchenodeoxycholic-d5 Acid involves its binding to FXR, which is a key regulator of bile acid homeostasis . This interaction leads to the transcriptional activation or repression of target genes, including those encoding for CYP7A1, BSEP, and SHP . The modulation of these genes results in decreased bile acid synthesis, increased bile acid excretion, and overall maintenance of bile acid homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Ethylchenodeoxycholic-d5 Acid have been observed to change over time. The compound is stable under experimental conditions and does not degrade significantly, allowing for long-term studies . In vitro and in vivo studies have shown that the protective effects of 6-Ethylchenodeoxycholic-d5 Acid on hepatocytes are sustained over extended periods, with continuous activation of FXR and regulation of bile acid metabolism . These long-term effects are crucial for understanding the therapeutic potential of 6-Ethylchenodeoxycholic-d5 Acid in treating liver diseases and metabolic disorders .

Dosage Effects in Animal Models

The effects of 6-Ethylchenodeoxycholic-d5 Acid vary with different dosages in animal models. At low to moderate doses, the compound effectively activates FXR and regulates bile acid metabolism without causing adverse effects . At high doses, 6-Ethylchenodeoxycholic-d5 Acid may lead to toxicity and adverse effects, including liver damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

6-Ethylchenodeoxycholic-d5 Acid is involved in several metabolic pathways, primarily those related to bile acid metabolism . It interacts with enzymes such as CYP7A1, which is responsible for the initial step in bile acid synthesis from cholesterol . By modulating the activity of CYP7A1 and other enzymes, 6-Ethylchenodeoxycholic-d5 Acid influences the overall metabolic flux and levels of various bile acid metabolites . These interactions are essential for maintaining bile acid homeostasis and preventing metabolic disorders .

Transport and Distribution

Within cells and tissues, 6-Ethylchenodeoxycholic-d5 Acid is transported and distributed through specific transporters and binding proteins . The bile salt export pump (BSEP) plays a crucial role in the excretion of 6-Ethylchenodeoxycholic-d5 Acid from hepatocytes into the bile . Additionally, the compound interacts with other transporters and binding proteins that facilitate its distribution and localization within different cellular compartments . These transport and distribution mechanisms are vital for the proper functioning and therapeutic efficacy of 6-Ethylchenodeoxycholic-d5 Acid .

Subcellular Localization

The subcellular localization of 6-Ethylchenodeoxycholic-d5 Acid is primarily within the endoplasmic reticulum and the nucleus of hepatocytes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Within the endoplasmic reticulum, 6-Ethylchenodeoxycholic-d5 Acid interacts with enzymes involved in bile acid synthesis and metabolism . In the nucleus, it binds to FXR and regulates the transcription of target genes . These subcellular localizations are critical for the compound’s biochemical activity and therapeutic potential .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Ethylchenodeoxycholic-d5 Acid involves the modification of chenodeoxycholic acid through a series of chemical reactions.", "Starting Materials": [ "Chenodeoxycholic acid", "Ethyl iodide-d5", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Chenodeoxycholic acid is reacted with ethyl iodide-d5 in the presence of sodium hydride and dimethylformamide to form 6-Ethylchenodeoxycholic-d5 Acid.", "The resulting product is then purified using methanol and recrystallization.", "The purified product is dissolved in hydrochloric acid and heated to form the corresponding hydrochloride salt.", "The hydrochloride salt is then neutralized with sodium hydroxide and extracted with diethyl ether.", "The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure to yield 6-Ethylchenodeoxycholic-d5 Acid as a white solid." ] } | |

CAS 编号 |

1992000-80-2 |

分子式 |

C₂₆H₃₉D₅O₄ |

分子量 |

425.66 |

同义词 |

(3α,5β,6α,7α)-6-Ethyl-3,7-dihydroxycholan-24-oic Acid-d5; 3α,7β-Dihydroxy-6α-ethyl-5β-cholan-24-oic Acid-d5; 6-ECDCA-d5; _x000B_6α-Ethylchenodeoxycholic Acid-d5; INT 747-d5; Obeticholic Acid-d5; Ocaliva-d5; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)

![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)

![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)